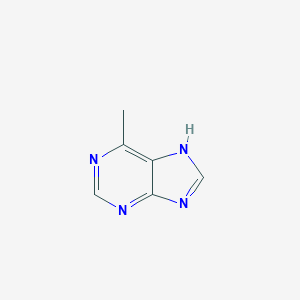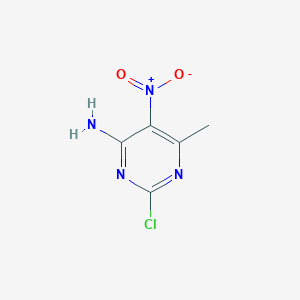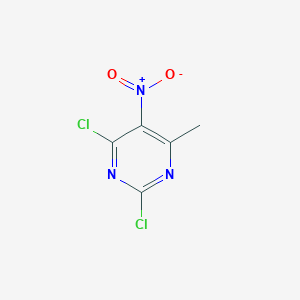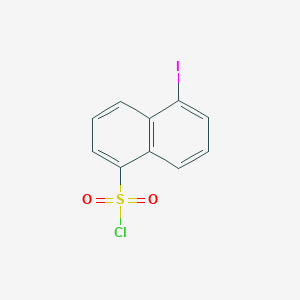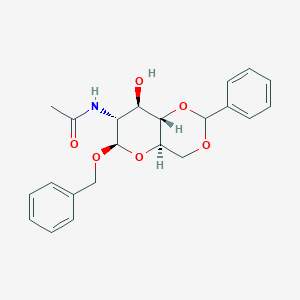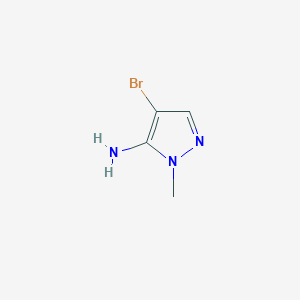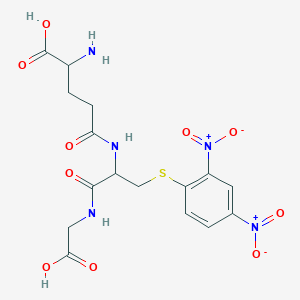
S-(2,4-dinitrophenyl)glutathione
Übersicht
Beschreibung
S-(2,4-dinitrophenyl)glutathione is a small molecule that belongs to the class of organic compounds known as oligopeptides . These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds . It is a substrate for glutathione-S-transferase .
Molecular Structure Analysis
The molecular formula of S-(2,4-dinitrophenyl)glutathione is C16H19N5O10S . It has an average mass of 473.415 Da and a monoisotopic mass of 473.085266 Da . The systematic name for this compound is L-gamma-Glutamyl-S-(2,4-dinitrophenyl)-L-cysteinylglycine .Chemical Reactions Analysis
S-(2,4-dinitrophenyl)glutathione is a substrate for glutathione-S-transferase . The specific chemical reactions involving this compound are not detailed in the search results.Physical And Chemical Properties Analysis
S-(2,4-dinitrophenyl)glutathione has a density of 1.6±0.1 g/cm3, a boiling point of 895.1±65.0 °C at 760 mmHg, and a flash point of 495.1±34.3 °C . It has 15 H bond acceptors, 6 H bond donors, 13 freely rotating bonds, and 2 Rule of 5 violations .Wissenschaftliche Forschungsanwendungen
Glutathione Peroxidase Mimics
S-(2,4-Dinitrophenyl)glutathione has been used in the study of glutathione peroxidase mimics . The compound was used as a substrate for 2,2’-Ditelluro- and 2,2’-Diseleno-bridged β-cyclodextrins, which are glutathione peroxidase mimics . The study involved the use of ultraviolet-visible (UV-Vis) absorption spectroscopy and 1H-NMR spectroscopy .
Enzymology and Biology
In the fields of Enzymology and Biology, S-(2,4-Dinitrophenyl)glutathione has been used in the synthesis of compounds that mimic the properties of glutathione peroxidase (GPX) in catalyzing the reduction of hydrogen peroxide . These artificial compounds have the potential to become enzyme therapy agents .
Glutathione Reductase Inhibition
S-(2,4-Dinitrophenyl)glutathione can be used as an irreversible glutathione reductase inhibitor with a K value of 30 µM . Glutathione reductase is an enzyme that plays a crucial role in maintaining the antioxidant function of glutathione.
Organic Solute Transport in Plants
S-(2,4-Dinitrophenyl)glutathione has been used in the study of organic solute transport in plants . Unlike most other characterized organic solute transport in plants, uptake of S-(2,4-Dinitrophenyl)glutathione by vacuolar membranes is directly energized by MgATP .
5. Increase in Vacuolar Glutathione-S-Conjugate Transport Activity Exogenous application of the S-(2,4-Dinitrophenyl)glutathione precursor 1-chloro-2,4-dinitrobenzene (CDNB) to seedlings of Vigna radiata (mung bean) increases the capacity of vacuolar membrane vesicles isolated from hypocotyls for MgATP-dependent S-(2,4-Dinitrophenyl)glutathione transport in vitro .
Wirkmechanismus
Zukünftige Richtungen
One paper discusses the role of glutathione-mediated conjugation of anticancer drugs . It provides an overview of the mechanisms of glutathione-mediated conjugation of anticancer drugs and discusses the biological importance of glutathione conjugation to anticancer drug detoxification and bioactivation pathways . This knowledge may be noteworthy for improving cancer therapy and preventing drug resistance in cancers .
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,4-dinitrophenyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O10S/c17-9(16(26)27)2-4-13(22)19-10(15(25)18-6-14(23)24)7-32-12-3-1-8(20(28)29)5-11(12)21(30)31/h1,3,5,9-10H,2,4,6-7,17H2,(H,18,25)(H,19,22)(H,23,24)(H,26,27)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEUKVKGTKDDIQ-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043700 | |
| Record name | S-(2,4-Dinitrophenyl)glutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2,4-dinitrophenyl)glutathione | |
CAS RN |
26289-39-4 | |
| Record name | L-γ-Glutamyl-S-(2,4-dinitrophenyl)-L-cysteinylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26289-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(2,4-Dinitrophenyl)glutathione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026289394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2,4-dinitrophenyl)glutathione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02458 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | S-(2,4-Dinitrophenyl)glutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(2,4-DINITROPHENYL)GLUTATHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL4G8D2C8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-(s-glutathionyl)-2,4-dinitrobenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062528 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14191.png)

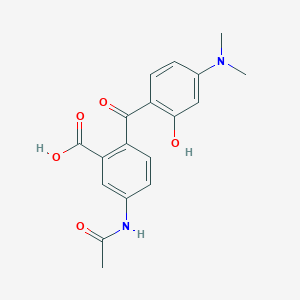
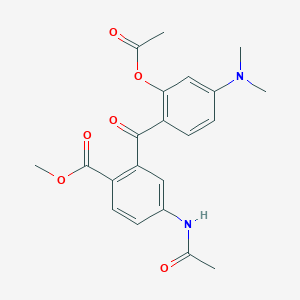
![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)
![6-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14198.png)
